(2-(4-溴苯基)噁唑-4-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

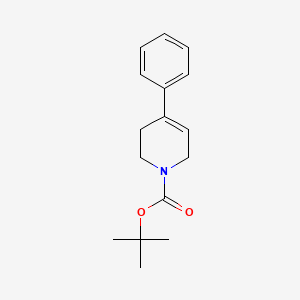

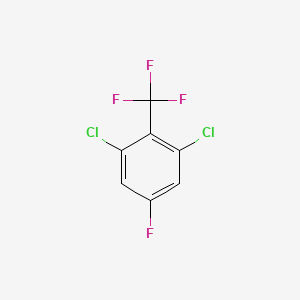

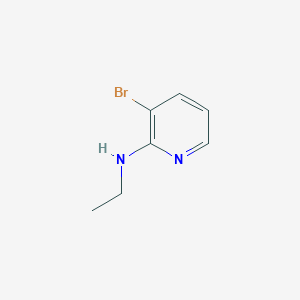

“(2-(4-Bromophenyl)oxazol-4-yl)methanol” is a compound that belongs to the class of oxazoles, which are heterocyclic compounds containing a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms . The compound has a molecular weight of 254.08 .

Molecular Structure Analysis

The molecular structure of “(2-(4-Bromophenyl)oxazol-4-yl)methanol” includes a five-membered aromatic ring of oxazole, which contains atoms of nitrogen and oxygen . The compound also contains a bromophenyl group attached to the oxazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-(4-Bromophenyl)oxazol-4-yl)methanol” are not fully detailed in the retrieved information. The compound has a molecular weight of 254.08 .科学研究应用

1,2-Oxazines和相关化合物的合成

化合物“(2-(4-溴苯基)噁唑-4-基)甲醇”在1,2-噁唑、1,2-苯并噁唑和相关化合物的合成中起着重要作用。这些化合物是通过脱水二氢-羟基-噁唑的方法合成的,这些噁唑是通过将酰基-亚硝基戊酮与尿素在沸腾的甲醇或乙醇中加热环化而获得的。这个过程突出了噁唑盐作为亲电试剂的重要性,展示了该化合物在创建手性合成子和促进各种化学反应中的实用性,包括还原和特定反应类型中的中间体形成(Sainsbury, 1991)。

甲醇生产和分解

关于从甲醇热化学转化中产生氢气的全面回顾阐明了甲醇作为高纯度氢源的用途。该文档讨论了用于甲醇蒸汽重整、部分氧化和自热重整的催化剂和反应器技术的发展。以其对CO2的活性和选择性而闻名的铜基催化剂,以及瑞士卷反应器等创新反应器设计,突显了甲醇在推动氢气生产技术中的作用(García等,2021)。

甲醇作为变压器绝缘降解的标记物

关于使用甲醇作为评估电力变压器固体绝缘状况的化学标记物的研究提供了有关其在能源系统中应用的见解。由于油浸绝缘纸的热老化试验导致变压器油中检测到甲醇,为监测纤维素绝缘降解提供了一种方法。这种应用支持了甲醇在评估电力变压器健康状况方面的实用性,可能导致其在维护实践中的常规使用(Jalbert et al., 2019)。

燃料电池和发动机系统中的甲醇

该文档审查了直接甲醇燃料电池(DMFCs)中甲醇穿透的最新技术,解决了其效率的主要限制之一。对甲醇不透过聚合物电解质的研究以及它们对减少甲醇穿透的影响提供了改善DMFCs性能的见解,为其作为清洁能源来源的广泛应用提供了途径(Heinzel & Barragán, 1999)。

未来方向

Oxazole derivatives, including “(2-(4-Bromophenyl)oxazol-4-yl)methanol”, have been gaining attention in recent years due to their increasing relevance in the field of medicinal chemistry . They are being investigated for the development of novel compounds that show favorable biological activities . The future research in this field is likely to focus on the rational design of more biologically active and less toxic derivatives of oxazoles .

属性

IUPAC Name |

[2-(4-bromophenyl)-1,3-oxazol-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNAHCKMFPVCPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CO2)CO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801292759 |

Source

|

| Record name | 2-(4-Bromophenyl)-4-oxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(4-Bromophenyl)oxazol-4-yl)methanol | |

CAS RN |

36841-48-2 |

Source

|

| Record name | 2-(4-Bromophenyl)-4-oxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36841-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-4-oxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)

![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1339322.png)

![Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1339332.png)